3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7,11H,4,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUVGXKEBSUJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CCC2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves multiple steps, starting with the base indene structure. One common approach is the nitration of indene to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. Subsequent steps may include sulfonation to introduce the sulfonamide group and methylation to add the methyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and specific reaction conditions are optimized to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity Profile
The compound's reactivity arises from three key features:
-
Sulfonamide group (-SO₂NMe₂): Participates in substitution, oxidation, and coupling reactions
-
Aromatic indene ring: Supports electrophilic substitution and ring-opening reactions
-
Tertiary amine: Enables alkylation/acylation at the dimethylamino group
Table 1: Documented Reaction Pathways
Acylation Mechanism
The dimethylamino group undergoes nucleophilic attack on acetyl chloride in DMF:
-
Base-assisted deprotonation (NaH)
-
Acetyl group transfer to nitrogen
-
HCl elimination
Sulfonamide Activation
Phosphorus pentachloride converts the sulfonamide to a reactive sulfonyl chloride:
This intermediate enables Suzuki couplings and nucleophilic substitutions.
Table 2: Redox Reactions (Inferred from Structural Analogs )
| Process | Reagents | Outcome |
|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide/sulfone formation |
| Reduction | LiAlH₄, THF, reflux | Amine generation (-SO₂ → -SH) |
NLRP3-Inhibitor Hybrids
Reacting with isocyanates under mild conditions (THF, RT) yields potent inflammasome inhibitors:
-
Sulfonamide deprotonation (NaH)
-
Isocyanate coupling
-
Urea bond formation
Example: Hybrids show NLRP3 IC₅₀ = 15-536 nM while retaining insulinotropic activity .
Polymer Chemistry
Acid-catalyzed ring-opening at 80°C produces linear chains with:
-
Enhanced solubility
-
Tunable glass transition temperatures (Tg = 85-120°C)
Stability Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a sulfonamide group, which is significant in its biological activity. Its structure contributes to its potential as a therapeutic agent, particularly in neurology and oncology.
Neurological Disorders
One of the notable applications of 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide is as a precursor in the synthesis of drugs targeting neurological disorders. It serves as an intermediate in the development of rasagiline , an irreversible monoamine oxidase B (MAO-B) inhibitor used in treating Parkinson's disease. Rasagiline enhances dopamine levels and provides neuroprotective effects, making it a critical treatment option for patients with Parkinson's disease who experience fluctuations in their condition .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit inhibitory effects on various protein kinases involved in cancer signaling pathways. For example, inhibitors targeting phosphatidylinositol 3-kinase (PI3K) have been linked to reduced tumor growth and improved patient outcomes in malignancies such as breast cancer and leukemia . The sulfonamide moiety is crucial for binding to these enzymes, enhancing the compound's efficacy.
Data Table: Summary of Applications
| Application Area | Compound Role | Specific Use |
|---|---|---|
| Neurology | Intermediate for rasagiline | Treatment of Parkinson's disease |
| Oncology | PI3K inhibitors | Targeting various cancers |
| Antimicrobial Research | Potential antibacterial properties | Investigating new antibiotics |
Case Study 1: Rasagiline Efficacy
A clinical study demonstrated that rasagiline significantly improved motor function in patients with early-stage Parkinson's disease compared to placebo controls. The study highlighted the importance of compounds like this compound in developing effective treatments for neurodegenerative diseases .
Case Study 2: Inhibition of PI3K
In vitro studies have shown that derivatives of this compound effectively inhibit PI3K activity, leading to reduced cell proliferation in cancer cell lines. This suggests potential applications in developing targeted cancer therapies .
Mechanism of Action
The mechanism by which 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide exerts its effects depends on its molecular targets and pathways. The amino group can interact with enzymes and receptors, while the sulfonamide group may inhibit specific biological processes. The exact mechanism would vary based on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide with structurally related sulfonamide derivatives, focusing on molecular features, biological activity, and clinical findings.
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Comparisons
Core Structure Modifications Base Indene-Sulfonamide (): The unsubstituted 2,3-dihydro-1H-indene-5-sulfonamide serves as a foundational scaffold. LY186641 (–7): The 4-chlorophenyl urea substituent confers anticancer activity but introduces dose-limiting methemoglobinemia due to oxidative metabolism . In contrast, the target compound’s dimethylamino group may reduce such toxicity by avoiding aromatic nitroso intermediates.
Biological Activity and Clinical Relevance LY186641 demonstrated preclinical anticancer efficacy but failed in Phase I trials due to toxicity. Its long plasma half-life (31 hours) and linear pharmacokinetics suggest sustained exposure, whereas the target compound’s smaller size may improve clearance profiles . Glidazamide () shares a urea linkage but targets different pathways (e.g., NLRP3 inflammasome inhibition or antidiabetic effects). The target compound’s dimethylamino group could modulate hydrogen-bonding interactions, as inferred from Etter’s graph set analysis () .
Structural-Activity Relationships (SAR) Amino Group Position: The 3-amino substitution in the target compound vs. 2-amino in ’s analog may influence hydrogen-bond donor capacity, affecting target engagement (e.g., enzyme inhibition) .
Biological Activity
3-Amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide (CAS Number: 1316225-63-4) is a sulfonamide derivative with potential therapeutic applications. This compound has garnered interest due to its structural features that may confer specific biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 240.32 g/mol. Its structure includes an indene moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
| CAS Number | 1316225-63-4 |
Antitumor Activity
Research indicates that sulfonamide-containing compounds, including derivatives similar to this compound, exhibit antitumor properties. For instance, studies have demonstrated that modifications of sulfonamides can inhibit the viability of various cancer cell lines, including those expressing carbonic anhydrases (CA IX and CA XII), which are often overexpressed in tumors. The compound's ability to reduce cell viability under hypoxic conditions suggests its potential as a therapeutic agent against hypoxia-driven tumor growth .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA XII. These enzymes play critical roles in tumor physiology by regulating pH and promoting tumor growth through angiogenesis. In vitro studies have shown that certain derivatives can effectively inhibit these enzymes, leading to decreased cell migration and proliferation in cancer models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that the presence of specific functional groups in sulfonamide derivatives significantly affects their biological activity. For example, the introduction of amino groups and modifications at the indene ring can enhance inhibitory potency against targeted enzymes .
Case Studies
-
Study on CA Inhibition :
- Objective : Evaluate the inhibitory effects of various sulfonamide derivatives on CA IX.
- Method : Enzyme inhibition assays using purified CA IX.
- Results : Compounds demonstrated significant inhibition compared to control agents like acetazolamide, with some showing greater efficacy under hypoxic conditions.
- Antitumor Efficacy :
Q & A
Q. Data Contradictions :
- Discrepancies in IC₅₀ values may arise from cell line variability (e.g., THP-1 vs. primary macrophages). Resolution requires orthogonal assays (e.g., Western blot for caspase-1 activation) and statistical validation (p < 0.01, n ≥ 3) .
| Assay Type | Target | Result (Example) |
|---|---|---|
| NLRP3 Binding (SPR) | NLRP3 | KD = 102.7 nM |
| DDR1 Inhibition | Kinase | IC₅₀ = 14.9 nM |
How do structural modifications influence pharmacological efficacy and selectivity?
Q. Advanced
- Amino Group Substitution : N,N-dimethylation enhances blood-brain barrier permeability but reduces solubility. Replacement with bulkier groups (e.g., cycloheptyl) improves target binding but increases metabolic instability .
- Sulfonamide Linker : Fluorination at the benzene ring (e.g., 4-fluorophenyl) boosts NLRP3 affinity by 3-fold, as seen in analogues .
SAR Trends :
What in vivo models are appropriate for assessing its therapeutic potential in inflammatory diseases?
Q. Advanced
- DSS-Induced Colitis : Oral administration (10 mg/kg/day) of compound 15z reduced colon inflammation by 60% via NLRP3 pathway inhibition. Endpoints include histopathology scores and fecal IL-18 levels .
- Orthotopic Pancreatic Cancer : A related indene-sulfonamide (7f) suppressed tumor growth by 70% in mice, validated via bioluminescence imaging and survival analysis .
Considerations :
| In Vivo Model | Dose (mg/kg) | Efficacy Metric |
|---|---|---|
| DSS-Colitis (Mouse) | 10, oral | 60% reduction in IL-1β |
| Pancreatic Cancer (Mouse) | 20, i.p. | 70% tumor suppression |
How are hydrogen-bonding patterns analyzed to predict crystal packing and stability?
Q. Advanced
- Graph Set Analysis : Utilized to classify hydrogen bonds (e.g., R₂²(8) motifs) in single-crystal X-ray structures. For sulfonamides, N–H···O=S interactions dominate, stabilizing polymorphs .
- SHELX Refinement : SHELXL software refines crystallographic data, resolving disorders in the indene ring (R-factor < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
